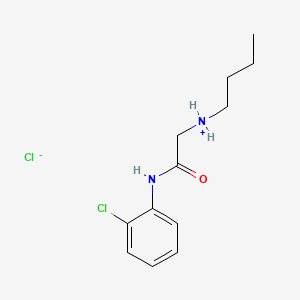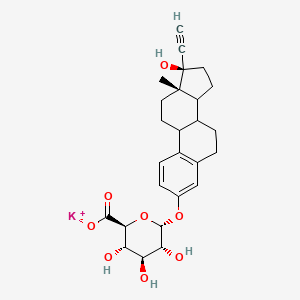
Glycine, N-formyl-N-(trimethylsilyl)-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is a derivative of glycine, a simple amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-based functional groups. The molecular formula of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is C8H21NO2Si2, and it has a molecular weight of 219.4288 . The compound is often used in organic synthesis and analytical chemistry due to its unique properties.
Méthodes De Préparation
The synthesis of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the formyl group to a hydroxyl group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amino acids and peptides. The compound’s stability and reactivity make it valuable in various synthetic pathways.
Biology: In biological research, it is used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, particularly those requiring silyl-protected intermediates.
Mécanisme D'action
The mechanism of action of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester primarily involves its role as a silylating agent. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions and enhancing the overall yield of the desired products. The formyl group can participate in various chemical transformations, adding to the compound’s versatility.
Molecular targets and pathways involved in its action include the protection of hydroxyl, amino, and carboxyl groups in organic molecules. This protection is crucial in multi-step synthetic pathways where selective reactivity is required.
Comparaison Avec Des Composés Similaires
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester can be compared with other silyl-protected amino acids and derivatives, such as:
Glycine, N,O-bis(trimethylsilyl)glycine: This compound has two trimethylsilyl groups attached to the amino and carboxyl groups of glycine.
Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester: This derivative has three trimethylsilyl groups, providing even greater protection and stability in chemical reactions.
The uniqueness of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester lies in its combination of formyl and trimethylsilyl groups, offering a balance of reactivity and protection that is valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C9H21NO3Si2 |
|---|---|
Poids moléculaire |
247.44 g/mol |
Nom IUPAC |
trimethylsilyl 2-[formyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C9H21NO3Si2/c1-14(2,3)10(8-11)7-9(12)13-15(4,5)6/h8H,7H2,1-6H3 |
Clé InChI |
FZJBNQXSQYLEGI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)







